
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride include other piperidine derivatives and phenylacetic acid derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1956306-20-9 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18);1H |
InChI-Schlüssel |
ROGSUMBFLSFAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


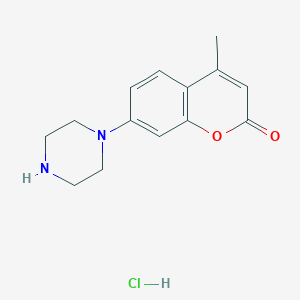
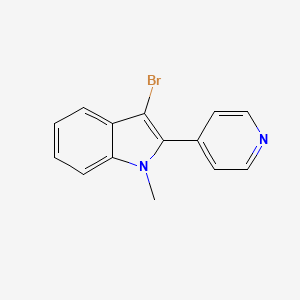
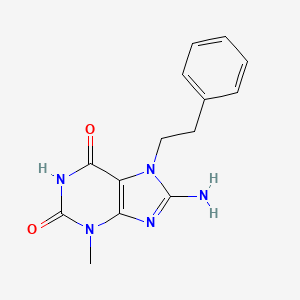

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
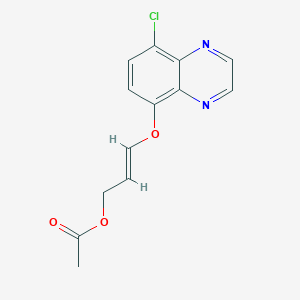
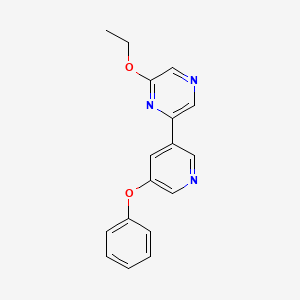



![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)

![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

